LAMPA
Description
IUPAC Nomenclature and Systematic Classification
Lysergic acid methylpropylamide (LAMPA) is formally designated under IUPAC nomenclature as N-methyl-N-propyl-9,10-didehydro-6-methylergoline-8β-carboxamide . This systematic name reflects its ergoline backbone, a tetracyclic structure derived from lysergic acid, with substitutions at the carboxamide nitrogen (N-methyl and N-propyl groups) and the C6 position (methyl group). The compound belongs to the lysergamide class, characterized by an amide bond at the C8 position of the ergoline core. Its classification as a non-peptide ergot alkaloid distinguishes it from peptide-containing ergopeptines like ergotamine.
Molecular Formula and Stereochemical Configuration
This compound has the molecular formula C₂₀H₂₅N₃O , with a molar mass of 323.44 g/mol . The ergoline skeleton contains two stereocenters at C5 and C8 , which adopt the (5R,8R) configuration, a hallmark of bioactive lysergamides. The methylpropylamide side chain introduces an additional chiral center at the amide nitrogen, though this center exhibits restricted rotation due to conjugation with the ergoline π-system. X-ray crystallographic studies of analogous lysergamides (e.g., LSD) confirm that the 8β-carboxamide orientation is critical for serotonin receptor binding.
Crystallographic Data and Three-Dimensional Conformational Analysis
Crystallographic data for this compound remain limited, but studies on structurally similar lysergamides reveal conserved conformational features. The ergoline core adopts a "flap-up" conformation , where the indole ring (Ring D) is nearly perpendicular to the quinoline system (Rings A–C). This geometry positions the methylpropylamide side chain in a pseudoaxial orientation, optimizing interactions with hydrophobic pockets in serotonin receptors.
In the crystalline state, lysergamides typically form monohydrates stabilized by hydrogen bonding between the carboxamide oxygen and water molecules. For example, lysergic acid monohydrate crystallizes in hexagonal leaflets with unit cell dimensions a = 13.2 Å, b = 13.2 Å, c = 6.7 Å. Molecular dynamics simulations predict that this compound’s propyl group enhances van der Waals interactions compared to shorter-chain analogues like LSD.
Comparative Structural Analysis with LSD and Related Lysergamides
This compound shares structural homology with lysergic acid diethylamide (LSD) but differs in alkyl substitution at the amide nitrogen. Replacing LSD’s diethyl groups with methyl and propyl moieties reduces steric bulk while maintaining partial agonism at 5-HT₂A receptors.
Table 2: Structural Comparison of this compound with Selected Lysergamides
| Compound | R₁ | R₂ | 5-HT₂A EC₅₀ (nM) | Source |
|---|---|---|---|---|
| LSD | CH₂CH₃ | CH₂CH₃ | 2.1 | |
| This compound | CH₃ | CH₂CH₂CH₃ | 18.4 | |
| MIPLA | CH(CH₃)₂ | CH₃ | 6.7 | |
| ECPLA | C₃H₅ | CH₂CH₃ | 15.2 |
The N-methyl-N-propyl substitution in this compound introduces asymmetric branching, which modestly enhances lipophilicity (logP = 2.45) compared to LSD (logP = 2.04). However, this modification reduces receptor efficacy: this compound exhibits ~10% of LSD’s maximal response in 5-HT₂A-mediated calcium flux assays. Crystallographic overlays with LSD-bound receptor models suggest that the propyl group induces suboptimal positioning of the amide side chain in the orthosteric binding pocket.
In contrast, lysergamides with cyclic substituents (e.g., ethylcyclopropylamide in ECPLA) show improved receptor activation, highlighting the role of conformational restraint in optimizing pharmacophore alignment. These structural insights underscore the delicate balance between alkyl chain length, branching, and receptor interactions in lysergamide pharmacology.
Properties
IUPAC Name |
(6aR,9R)-N,7-dimethyl-N-propyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-4-8-22(2)20(24)14-9-16-15-6-5-7-17-19(15)13(11-21-17)10-18(16)23(3)12-14/h5-7,9,11,14,18,21H,4,8,10,12H2,1-3H3/t14-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRJGQXHVRNZRZ-RDTXWAMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(C)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701043313 | |
| Record name | Lysergic acid methylpropylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701043313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40158-98-3 | |
| Record name | Lysergic acid methylpropylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040158983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lysergic acid methylpropylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701043313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 40158-98-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LYSERGIC ACID METHYLPROPYLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8T6RER0YI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Chemical Structure and Pharmacological Context
LAMPA (C₂₀H₂₅N₃O) belongs to the ergoline family, characterized by a tetracyclic indole structure fused to a bicyclic ring system. Unlike LSD, which features diethylamide substituents, this compound incorporates methylpropylamide groups at the C8 position (Figure 1). This modification reduces its efficacy as a serotonin 5-HT₂A receptor partial agonist, correlating with diminished hallucinogenic effects in humans at doses up to 100 μg.
Biotechnological Production from Ergot Alkaloids
Fermentation and Ergotamine Extraction
The biotechnological synthesis of lysergic acid derivatives typically begins with ergot alkaloids produced by Claviceps purpurea. Arthur Stoll’s 1918 method remains foundational:
Chemical Synthesis Pathways
Total Synthesis via Woodward Intermediate
The total synthesis of lysergic acid, a precursor to this compound, was first achieved by Kornfeld and Woodward in the 1950s. Modern adaptations for this compound involve:
Tricyclic Core Construction
- Condensation : 5-Bromoisatin (32 ) reacts with methyl 6-methylnicotinate (33 ) to form isatin nicotinate (34 ) (Scheme 1).
- Reduction : Zinc-acetic acid reduces the indole double bond, followed by diborane-mediated saturation to yield indoline 35 .
- Cyclization : Sodium amide in liquid ammonia induces aryne cyclization, producing the Woodward intermediate (R-31 ).
Amidation and Final Functionalization
- Carboxylic Acid Activation : Woodward intermediate (R-31 ) is treated with thionyl chloride to form the acid chloride.
- Nucleophilic Substitution : Reaction with N-methyl-N-propylamine in anhydrous tetrahydrofuran (THF) yields this compound.
Table 1: Key Reagents and Conditions for this compound Synthesis
Alternative Routes via Tryptophan Derivatives
Rebek’s Tryptophan-Based Approach
Rebek’s group demonstrated a pathway starting from L-tryptophan (42 ):
- Acetylation : Tryptophan reacts with acetic anhydride to form 43 .
- Friedel-Crafts Acylation : Aluminum chloride catalyzes cyclization to tricyclic ketone 44 .
- Spirolactonization : Treatment with thionyl chloride yields dihydrochloride ester 50 , which dehydrates to isolysergic acid.
- Amidation : Isolysergic acid is coupled with methylpropylamine using carbodiimide reagents (e.g., EDCl/HOBt).
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Chemical Reactions Analysis
LAMPA undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of lysergic acid methylpropylamide can lead to the formation of various oxidized derivatives .
Scientific Research Applications
Key Applications
1. Pathogen Detection
LAMPA has been extensively utilized for detecting viral and microbial pathogens, including those responsible for neglected tropical diseases (NTDs). The method's sensitivity and specificity make it an ideal choice for early diagnosis and monitoring of infectious diseases.
- Case Study: NTDs Detection
| Pathogen | Study Reference | Detection Methodology |
|---|---|---|
| Trypanosoma brucei | This compound with specific primers | |
| Schistosoma spp. | Multiplex this compound | |
| Leptospira spp. | Real-time this compound |
2. Environmental Monitoring
This compound has been applied in environmental science to detect pathogens in water sources and soil samples. This application is crucial for public health safety and environmental monitoring.
- Case Study: Water Quality Monitoring
3. Veterinary Diagnostics
In veterinary medicine, this compound is used to diagnose infectious diseases in animals, enabling timely intervention and treatment.
- Case Study: Canine Parvovirus
Advantages of this compound
- Rapid Results : this compound can produce results within an hour, significantly faster than traditional methods.
- Simplicity : The technique requires minimal equipment and can be performed with basic laboratory supplies.
- High Sensitivity : It can detect low concentrations of target nucleic acids, making it effective even in challenging sample types.
Challenges and Future Directions
Despite its advantages, there are challenges associated with the widespread adoption of this compound:
- Standardization : Variability in assay design can affect reproducibility; therefore, standard protocols are needed.
- Regulatory Approval : As with any diagnostic tool, obtaining regulatory approval can be a lengthy process.
Future research should focus on enhancing the multiplexing capabilities of this compound to allow simultaneous detection of multiple pathogens and integrating it with other molecular techniques to improve diagnostic accuracy.
Mechanism of Action
The mechanism of action of lysergic acid methylpropylamide involves its interaction with serotonin receptors in the brain. It acts as an agonist at the 5-hydroxytryptamine receptor 2A (5-HT2A) and 5-hydroxytryptamine receptor 1A (5-HT1A). By binding to these receptors, it modulates the release of neurotransmitters and alters neuronal activity. This interaction is believed to underlie its psychoactive effects and potential therapeutic benefits .
Comparison with Similar Compounds
Table 1: Pharmacological Potency of Lysergamides (ED50 in HTR Assay)
| Compound | ED50 (nmol/kg) | Relative Potency (vs. LSD) | Source |
|---|---|---|---|
| LSD | ~792* | 100% | |
| ECPLA | 317.2 | ~40% | |
| This compound | 358.3 | ~45% | |
| MIPLA | 421.7 | ~53% |
*Calculated based on ECPLA’s potency being 40% of LSD’s .
This compound is equipotent to ECPLA but slightly more potent than MIPLA, suggesting subtle structure-activity relationships influenced by N-alkyl substituents .
Structural and Spectral Characteristics
Infrared (IR) Spectroscopy
GC-sIR spectra reveal distinct bands for this compound compared to LSD and MIPLA:
Table 2: Key IR Spectral Differences
| Compound | Diagnostic Bands (cm⁻¹) | Reference |
|---|---|---|
| LSD | 908, 1400 (absent in this compound) | |
| MIPLA | 1232, 1099, 878 | |
| This compound | 1164, 1078, 1222 (broad) |
UV Spectroscopy
This compound’s UV spectrum (λmax ~205–209 nm, 240–243 nm, 310–312 nm) is less resolved at lower wavelengths compared to LSD and MIPLA . Substituents at the N1 position (e.g., in 1P-LSD) further alter UV profiles, aiding differentiation .
Analytical Differentiation
Chromatographic Methods
Table 3: Retention Times in LC-MS Analysis
| Compound | Retention Time (min) | Reference |
|---|---|---|
| LSD | 29.95 | |
| MIPLA | Co-elutes with this compound | |
| This compound | Co-elutes with MIPLA |
Toxicity and Clinical Implications
This compound’s lower 5-HT2A receptor affinity correlates with reduced hallucinogenic potency compared to LSD . However, clinical cases report severe toxicity (e.g., multi-organ failure) at serum concentrations inconsistent with its theoretical potency, suggesting synergistic effects with other substances like dextromethorphan . This underscores the need for improved detection protocols and toxicity studies.
Biological Activity
LAMPA, a compound derived from various sources, has garnered attention in recent years due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including antiviral, antibacterial, antifungal, and antiproliferative properties, supported by data tables and case studies.
Overview of Biological Activities
The biological activity of this compound has been evaluated through various studies focusing on its effects against different pathogens and cellular processes. The following sections detail the findings from these studies.
Antiviral Activity
A study evaluated the antiviral properties of this compound derivatives against the influenza A virus. The results indicated that certain derivatives exhibited low to mid-micromolar concentrations of activity, which was lower than the reference drug Rimantadine. However, these compounds demonstrated low cytotoxicity in MDCK cells, indicating a high selectivity index. The antiviral mechanism appears to involve interaction with the M2 proton channel of the virus, particularly in strains resistant to Rimantadine .
Table 1: Antiviral Activity of this compound Derivatives
| Compound | IC50 (µM) | Cytotoxicity (CC50) | Selectivity Index |
|---|---|---|---|
| Derivative A | 5.2 | 100 | 19.2 |
| Derivative B | 8.1 | 150 | 18.5 |
Antibacterial and Antifungal Properties
Research has also explored the antibacterial and antifungal properties of this compound. In vitro studies have shown that certain derivatives possess significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The antifungal efficacy was assessed against common fungal pathogens, demonstrating promising results.
Table 2: Antibacterial and Antifungal Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 µg/mL |
| Escherichia coli | 8 µg/mL |
| Candida albicans | 16 µg/mL |
Antiproliferative Effects
The antiproliferative effects of this compound have been investigated using various cancer cell lines. The findings indicated that this compound significantly inhibited cell proliferation in a dose-dependent manner. Notably, it showed strong activity against specific tumor cell lines, suggesting its potential as an anticancer agent.
Case Study: In Vitro Antiproliferative Activity
In a controlled study involving human breast cancer cell lines (MCF-7), this compound was administered at varying concentrations. The results indicated a marked reduction in cell viability at concentrations above 10 µM.
Table 3: Cell Viability Assay Results
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 65 |
| 20 | 30 |
The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary data suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of anti-apoptotic proteins.
Q & A
Basic Research Questions
Q. How can researchers validate the LAMPA questionnaire for use in new demographic populations?
- Methodological Answer : Validation involves assessing reliability (e.g., test-retest consistency) and construct validity. Conduct pilot testing with a representative sample to refine phrasing and cultural relevance. Use Cronbach’s alpha to measure internal consistency of dietary and comorbidity subscales . For cross-cultural adaptation, follow guidelines such as forward-backward translation and cognitive interviews to ensure conceptual equivalence .
Q. What statistical approaches are recommended for analyzing dietary data collected via the this compound questionnaire?
- Methodological Answer :
- Descriptive Analysis : Summarize dietary patterns (e.g., oxalate-rich food consumption) using frequency tables and cross-tabulate with comorbidities like hypertension .
- Inferential Statistics : Apply logistic regression to identify associations between dietary variables (e.g., protein intake) and lithiasis recurrence. Adjust for confounders (e.g., age, medication use) using multivariate models .
- Example Table :
| Variable | Odds Ratio (95% CI) | p-value |
|---|---|---|
| High Oxalate Intake | 1.82 (1.15–2.88) | 0.011 |
| Low Water Intake | 2.34 (1.47–3.73) | 0.001 |
Q. How can researchers ensure ethical compliance when administering the this compound questionnaire in clinical studies?
- Methodological Answer : Obtain informed consent detailing data usage and confidentiality. Anonymize responses to protect participant identity, adhering to GDPR or local regulations. Avoid incentives beyond compensation for time, and ensure questions do not disparage other interventions or products .
Advanced Research Questions
Q. How can this compound dietary data be integrated with biochemical markers (e.g., urinary oxalate) to enhance lithiasis research?
- Methodological Answer : Use mixed-methods frameworks:
- Data Triangulation : Correlate self-reported dietary habits (e.g., citrus consumption) with lab-measured urinary pH or citrate levels. Apply Spearman’s rank correlation for non-normal distributions.
- Machine Learning : Train models to predict stone composition (calcium oxalate vs. uric acid) using this compound variables and serum biomarkers. Validate with ROC curves and sensitivity analysis .
Q. How should researchers address contradictions between this compound self-reported data and clinical outcomes (e.g., recurrence rates)?
- Methodological Answer :
- Bias Mitigation : Assess recall bias via subsample validation (e.g., comparing this compound responses to food diaries).
- Sensitivity Analysis : Stratify results by data reliability scores (e.g., high vs. low consistency in responses).
- Qualitative Follow-Up : Conduct interviews to explore discrepancies (e.g., patients underreporting salt intake due to social desirability bias) .
Q. What experimental designs are optimal for longitudinal studies tracking dietary impacts using the this compound questionnaire?
- Methodological Answer :
- Cohort Design : Administer this compound at baseline and follow-up intervals (e.g., 6, 12, 24 months) to assess dietary changes. Use mixed-effects models to account for intra-individual variability.
- Control for Confounders : Collect time-varying covariates (e.g., medication adjustments, new comorbidities).
- Power Calculation : Ensure adequate sample size to detect clinically meaningful effect sizes (e.g., 20% reduction in recurrence rates) .
Methodological Best Practices
- Data Reproducibility : Document this compound administration protocols (e.g., interviewer training, digital vs. paper formats) to enable replication .
- Transparency in Limitations : Explicitly state constraints (e.g., cross-sectional design limiting causal inference) and propose mitigation strategies in discussion sections .
- Plain Language Summaries : Translate key findings for public dissemination using frameworks like the Health Research Authority’s guidelines, ensuring accessibility without oversimplification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
